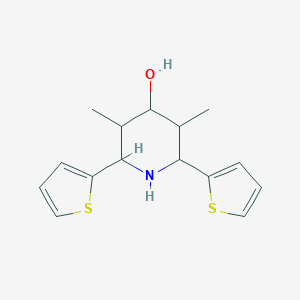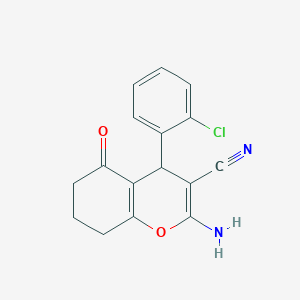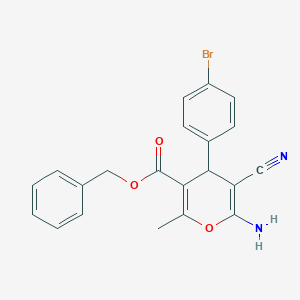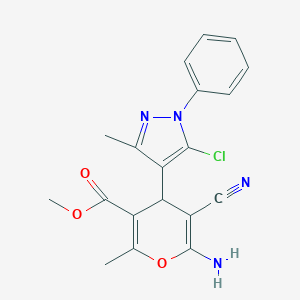![molecular formula C17H14N2O3S B459184 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B459184.png)
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile is a complex organic compound that features a unique combination of functional groups, including a benzo[1,3]dioxole moiety, a sulfanyl group, and a nicotinonitrile core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The benzo[1,3]dioxole intermediate is then reacted with a suitable thiol reagent, such as ethanethiol, in the presence of a base like sodium hydride.
Formation of the Nicotinonitrile Core: The final step involves the coupling of the benzo[1,3]dioxole-sulfanyl intermediate with a 4,6-dimethyl-nicotinonitrile derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrobenzo[1,3]dioxole, halobenzo[1,3]dioxole
Wissenschaftliche Forschungsanwendungen
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl-diselane
- 3-(1,3-Benzodioxol-5-yl)acrylaldehyde
- 1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
2-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylnicotinonitrile is unique due to its combination of a benzo[1,3]dioxole moiety with a nicotinonitrile core, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in medicinal chemistry and materials science, where such properties are highly desirable .
Eigenschaften
Molekularformel |
C17H14N2O3S |
|---|---|
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H14N2O3S/c1-10-5-11(2)19-17(13(10)7-18)23-8-14(20)12-3-4-15-16(6-12)22-9-21-15/h3-6H,8-9H2,1-2H3 |
InChI-Schlüssel |
ZAMFIUHZNDCNOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=C(C=C2)OCO3)C |
Kanonische SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)C2=CC3=C(C=C2)OCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dichloro-3-[2-(4-morpholinyl)-1,3-thiazol-5-yl]-6-(1-piperidinyl)benzo-1,4-quinone](/img/structure/B459105.png)
![2,3,5-Trichloro-6-[2-(2-pyrimidinylamino)ethyl]benzo-1,4-quinone](/img/structure/B459108.png)
![2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459109.png)
![[3-Amino-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](4-chlorophenyl)methanone](/img/structure/B459110.png)
![2-Amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B459112.png)
![2-amino-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B459113.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B459114.png)
![5-Amino-12-methyl-3-[2-(trifluoromethyl)phenyl]-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile](/img/structure/B459115.png)
![Ethyl 5-cyano-2-methyl-6-[(4-methylbenzyl)sulfanyl]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B459117.png)

![METHYL 5'-CYANO-2'-METHYL-6'-SULFANYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE](/img/structure/B459120.png)

